molecular formula C20H38Cl2N2O2 B5203939 1-[2-(1-adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride

1-[2-(1-adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride

Cat. No. B5203939
M. Wt: 409.4 g/mol
InChI Key: SKDYDQKVBWLQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1-adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as AEMP and is a potent antagonist of α2-adrenoceptors.

Mechanism of Action

AEMP exerts its pharmacological effects by selectively blocking α2-adrenoceptors. These receptors are involved in the regulation of neurotransmitter release, blood pressure, and heart rate. AEMP binds to the receptor and prevents the activation of downstream signaling pathways, which leads to a decrease in sympathetic tone and an increase in parasympathetic tone.
Biochemical and Physiological Effects:
AEMP has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain sensitivity, decrease anxiety and depression-like behaviors, and improve cardiovascular function. AEMP has also been shown to modulate the release of neurotransmitters such as norepinephrine and dopamine.

Advantages and Limitations for Lab Experiments

AEMP has several advantages for use in lab experiments. It is a highly selective α2-adrenoceptor antagonist, which allows for the study of the specific role of these receptors in various physiological processes. AEMP is also highly soluble in water, which makes it easy to administer in experiments. However, AEMP has some limitations, including its high cost and the need for expertise in organic chemistry for its synthesis.

Future Directions

For the use of AEMP in scientific research include the study of its role in glucose metabolism and its potential therapeutic applications in cardiovascular diseases.

Synthesis Methods

The synthesis of AEMP involves the reaction of 1-adamantylamine with 3-(4-methyl-1-piperazinyl)-2-propanol in the presence of ethyl chloroformate. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of AEMP. The synthesis of AEMP is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

AEMP has been extensively used in scientific research to study the role of α2-adrenoceptors in various physiological processes. α2-adrenoceptors are G protein-coupled receptors that are widely distributed in the central and peripheral nervous systems. AEMP has been shown to selectively block α2-adrenoceptors, which has led to its use in studying the role of these receptors in pain, anxiety, depression, and cardiovascular diseases.

properties

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O2.2ClH/c1-21-3-5-22(6-4-21)14-19(23)15-24-7-2-20-11-16-8-17(12-20)10-18(9-16)13-20;;/h16-19,23H,2-15H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDYDQKVBWLQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1-Adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride

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